N-[(pentafluorophenyl)sulfonyl]glycine
CAS No.:
Cat. No.: VC10725032
Molecular Formula: C8H4F5NO4S
Molecular Weight: 305.18 g/mol
* For research use only. Not for human or veterinary use.
![N-[(pentafluorophenyl)sulfonyl]glycine -](/images/structure/VC10725032.png)
Specification
Molecular Formula | C8H4F5NO4S |
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Molecular Weight | 305.18 g/mol |
IUPAC Name | 2-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetic acid |
Standard InChI | InChI=1S/C8H4F5NO4S/c9-3-4(10)6(12)8(7(13)5(3)11)19(17,18)14-1-2(15)16/h14H,1H2,(H,15,16) |
Standard InChI Key | UQIOOEKJPGTVLL-UHFFFAOYSA-N |
SMILES | C(C(=O)O)NS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Canonical SMILES | C(C(=O)O)NS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Introduction
Synthesis and Reactivity
Synthetic Pathways
The compound is likely synthesized via sulfonylation of glycine using pentafluorophenylsulfonyl chloride under controlled conditions:
Reaction conditions:
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Solvent: Dichloromethane or tetrahydrofuran.
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Base: Triethylamine or pyridine to neutralize HCl.
Reactivity Profile
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Amino group protection: The sulfonyl group acts as a robust protecting group, blocking nucleophilic reactivity at nitrogen during peptide synthesis .
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Carboxylic acid activation: The electron-deficient aromatic ring may facilitate formation of active esters (e.g., pentafluorophenyl esters) for peptide coupling .
Physicochemical Properties
While experimental data for this specific compound is unavailable, analogues provide reliable estimates:
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
The compound’s sulfonamide group serves as a temporary protecting group for the amino functionality, enabling selective carboxyl activation. For example, in solid-phase peptide synthesis (SPPS), it prevents unwanted side reactions during residue coupling .
Catalysis and Ligand Design
The electron-withdrawing pentafluorophenyl group may enhance metal coordination in catalytic systems. Such motifs are explored in asymmetric catalysis and enzyme inhibition studies .
Recent Advances and Future Directions
Recent patents (e.g., US6133444A ) highlight innovations in sulfonamide-protected amino acids for peptide nucleic acid (PNA) synthesis. N-[(Pentafluorophenyl)sulfonyl]glycine could find utility in:
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